Trisodium 4-carboxy-5-mercapto-3-hydroxy-isothiazole
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Overview
Description
Trisodium 4-carboxy-5-mercapto-3-hydroxy-isothiazole is a chemical compound with the molecular formula C4H4NNaO3S2 and a molecular weight of 201.19 g/mol . This compound is known for its stability under normal temperature and pressure conditions and is commonly used as an intermediate in the synthesis of cephamycin derivatives, which are antibacterial agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trisodium 4-carboxy-5-mercapto-3-hydroxy-isothiazole typically involves the reaction of 4-isothiazolecarboxylic acid with sodium hydroxide in the presence of a suitable solvent . The reaction conditions often require heating to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and solvent choice .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the mercapto group (-SH) is converted to a sulfonic acid group (-SO3H).
Reduction: The compound can also be reduced, typically affecting the carboxylic acid group (-COOH).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various alkyl or acyl derivatives.
Scientific Research Applications
Trisodium 4-carboxy-5-mercapto-3-hydroxy-isothiazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the production of cephamycin antibiotics.
Biology: Studied for its potential biological activities, including antibacterial properties.
Medicine: Investigated for its role in the development of new antibacterial agents.
Industry: Employed as a corrosion inhibitor for metals, particularly in aqueous environments.
Mechanism of Action
The mechanism by which Trisodium 4-carboxy-5-mercapto-3-hydroxy-isothiazole exerts its effects involves its interaction with bacterial enzymes. The compound targets specific enzymes involved in bacterial cell wall synthesis, leading to the inhibition of cell wall formation and ultimately bacterial cell death . The mercapto group (-SH) plays a crucial role in binding to the active site of the target enzymes, disrupting their normal function .
Comparison with Similar Compounds
- Trisodium 4-carboxy-3-hydroxy-5-mercaptoisothiazole
- 5-mercapto-3-oxo-4-isothiazolecarboxylic acid
Comparison: Trisodium 4-carboxy-5-mercapto-3-hydroxy-isothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it has a higher stability and a broader range of applications, particularly in the synthesis of cephamycin antibiotics .
Properties
Molecular Formula |
C12H6N3Na3O9S6 |
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Molecular Weight |
597.6 g/mol |
IUPAC Name |
trisodium;3-hydroxy-5-sulfanylidene-2H-1,2-thiazole-4-carboxylate |
InChI |
InChI=1S/3C4H3NO3S2.3Na/c3*6-2-1(3(7)8)4(9)10-5-2;;;/h3*5-6H,(H,7,8);;;/q;;;3*+1/p-3 |
InChI Key |
RQAFXEQCUJAWMR-UHFFFAOYSA-K |
Canonical SMILES |
C1(=C(NSC1=S)O)C(=O)[O-].C1(=C(NSC1=S)O)C(=O)[O-].C1(=C(NSC1=S)O)C(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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